molecular formula C13H10ClN3S B2381843 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine CAS No. 1026287-65-9

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Cat. No.: B2381843
CAS No.: 1026287-65-9
M. Wt: 275.75
InChI Key: CVAMKMNWQVMRDG-UHFFFAOYSA-N
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Description

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine is a chemical compound with the molecular formula C13H10ClN3S and a molecular weight of 275.76 g/mol . This compound is known for its unique structure, which includes a quinazoline core substituted with a chloro group at the 2-position and a thiophen-2-ylmethyl group at the N-position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine typically involves the reaction of 2,4-dichloroquinazoline with thiophen-2-ylmethylamine in the presence of a base such as triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature until the reactants are fully consumed, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The thiophen-2-ylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinazoline derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine is unique due to its quinazoline core, which imparts distinct chemical and biological properties. This core structure is known for its potential therapeutic applications, making this compound a valuable candidate for drug discovery and development .

Properties

IUPAC Name

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAMKMNWQVMRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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